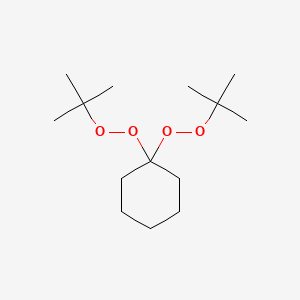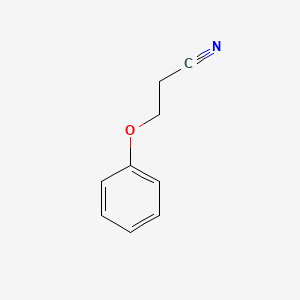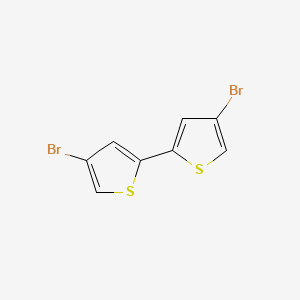
4,4'-Dibromo-2,2'-bithiophene
Descripción general
Descripción
4,4’-Dibromo-2,2’-bithiophene is a chemical compound with the molecular formula C8H4Br2S2 . It is a solid substance at 20°C and is sensitive to air . It is a derivative of bithiophene with two bromine groups .
Synthesis Analysis
2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromo-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions . The molecular weight of this compound is 324.05 g/mol .
Physical And Chemical Properties Analysis
4,4’-Dibromo-2,2’-bithiophene is a solid substance at 20°C . It has a molecular weight of 324.05 g/mol . It has a melting point range of 132.0 to 136.0 °C .
Aplicaciones Científicas De Investigación
Application 1: Electrochromic Devices
- Summary of the Application : 2,2’-Bithiophene can be polymerized to form poly (2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .
- Methods of Application : The method involves the polymerization of 2,2’-Bithiophene and the subsequent electrodeposition on ITO substrates .
- Results or Outcomes : The resulting material can be used in the fabrication of electrochromic devices .
Application 2: Supercapacitors
- Summary of the Application : 2,2’-Bithiophene can also be used in the formation of electrode material for the development of supercapacitors .
- Methods of Application : The method involves the use of 2,2’-Bithiophene in the formation of electrode material .
- Results or Outcomes : The resulting material can be used in the development of supercapacitors .
Application 3: Optoelectronic and Electronic Devices
- Summary of the Application : 3,3’-Dibromo-2,2’-bithiophene can potentially be used in the designing and synthesis of a variety of optoelectronic and electronic devices, which include organic solar cells, thin film transistors, chemical sensors and photovoltaic cells .
- Methods of Application : The method involves the use of 3,3’-Dibromo-2,2’-bithiophene in the designing and synthesis of various devices .
- Results or Outcomes : The resulting devices can include organic solar cells, thin film transistors, chemical sensors and photovoltaic cells .
Application 4: Synthesis of Semiconductive Polymers
- Summary of the Application : 2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors .
- Methods of Application : The method involves the use of 2,2’-Bithiophene in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene .
- Results or Outcomes : The resulting polymers can be used in organic field-effect transistor (OFETs), organic light-emitting diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) applications .
Application 5: Synthesis of Organic Field-Effect Transistors
- Summary of the Application : 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene is used in the synthesis of semiconductive polymers for OPV and OFET devices .
- Methods of Application : The method involves the use of 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene in the synthesis of semiconductive polymers .
- Results or Outcomes : The resulting polymers can be used in OPV and OFET devices .
Application 6: Synthesis of Small Molecules and Polymer Semiconductors
- Summary of the Application : 2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors .
- Methods of Application : The method involves the use of 2,2’-Bithiophene in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene .
- Results or Outcomes : The resulting polymers can be used in organic field-effect transistor (OFETs), organic light-emitting diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) applications .
Propiedades
IUPAC Name |
4-bromo-2-(4-bromothiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITUXFRDWJKACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351982 | |
| Record name | 4,4'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-bithiophene | |
CAS RN |
51285-60-0 | |
| Record name | 4,4'-dibromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



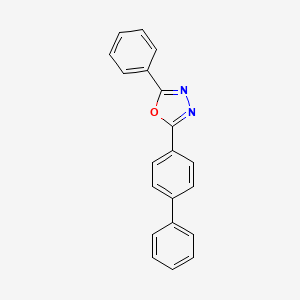
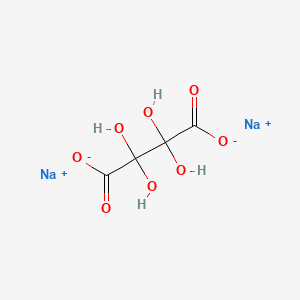
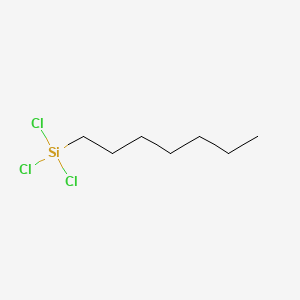
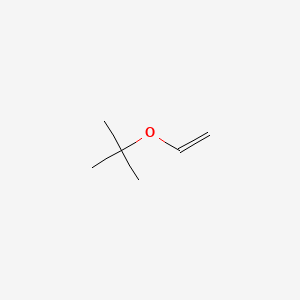

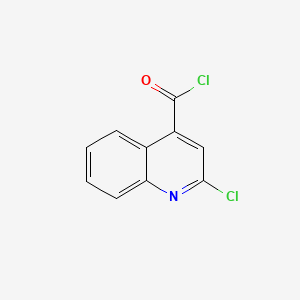
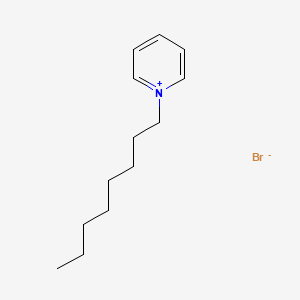
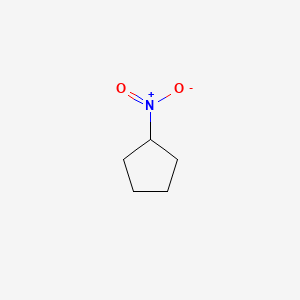
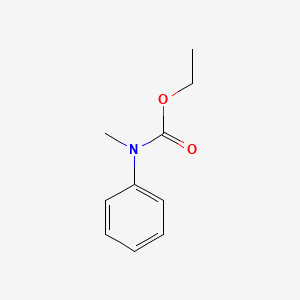
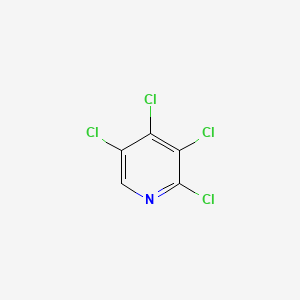
![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)
